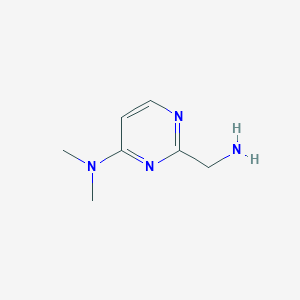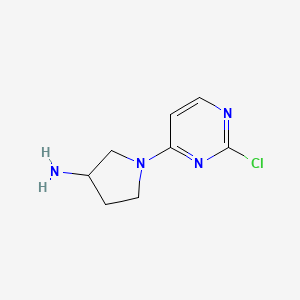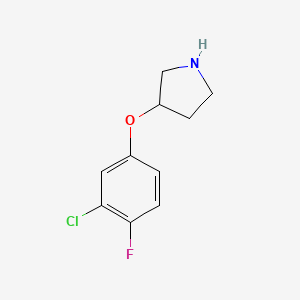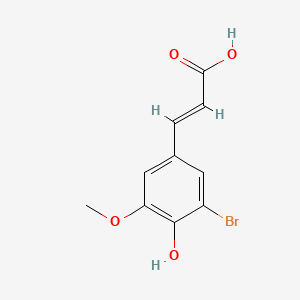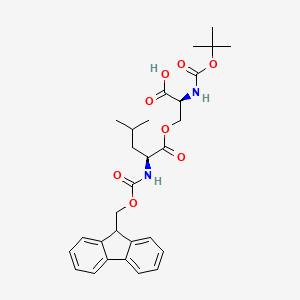
Boc-L-Ser(Fmoc-L-Leu)-OH
概要
説明
Boc-L-Ser(Fmoc-L-Leu)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of serine and leucine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group, and the leucine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
科学的研究の応用
Chemistry:
Peptide Synthesis: Boc-L-Ser(Fmoc-L-Leu)-OH is widely used in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to form specific peptide sequences.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function. It helps in the synthesis of modified peptides that can be used to investigate protein interactions.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. It allows for the synthesis of peptides with specific biological activities.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme production and biocatalysis.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Serine: The hydroxyl group of serine is protected using a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Leucine: The amino group of leucine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Coupling Reaction: The protected serine and leucine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of Boc-L-Ser(Fmoc-L-Leu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Boc and Fmoc protecting groups can be removed under specific conditions. Boc groups are typically removed using acidic conditions such as trifluoroacetic acid (TFA), while Fmoc groups are removed using basic conditions like piperidine.
Coupling Reactions: Boc-L-Ser(Fmoc-L-Leu)-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents, 4-dimethylaminopyridine (DMAP) as a catalyst.
Major Products Formed:
Deprotected Amino Acids: Removal of Boc and Fmoc groups yields free serine and leucine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
作用機序
Molecular Targets and Pathways: Boc-L-Ser(Fmoc-L-Leu)-OH itself does not have a direct mechanism of action as it is primarily a building block in peptide synthesis. the peptides synthesized using this compound can have specific mechanisms of action depending on their sequence and structure. These peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
類似化合物との比較
Boc-L-Ser(Boc-L-Leu)-OH: Similar to Boc-L-Ser(Fmoc-L-Leu)-OH but with both serine and leucine protected by Boc groups.
Fmoc-L-Ser(Fmoc-L-Leu)-OH: Both serine and leucine are protected by Fmoc groups.
Boc-L-Ser(Boc-L-Ala)-OH: Similar compound with alanine instead of leucine.
Uniqueness: this compound is unique due to the combination of Boc and Fmoc protecting groups, which allows for selective deprotection and sequential peptide synthesis. This makes it a versatile tool in the synthesis of complex peptides with specific sequences and structures.
特性
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDFHFWCCHHIV-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109681 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-09-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


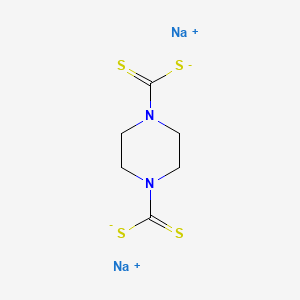
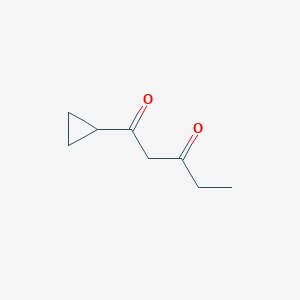
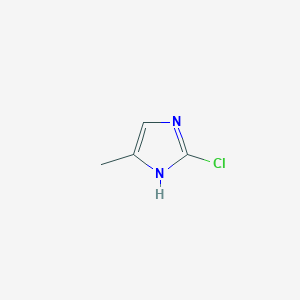
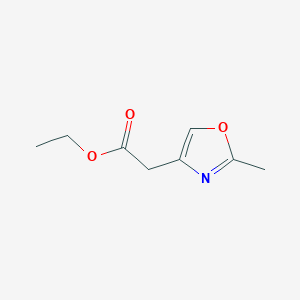
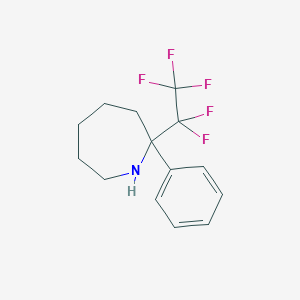
![8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3434408.png)
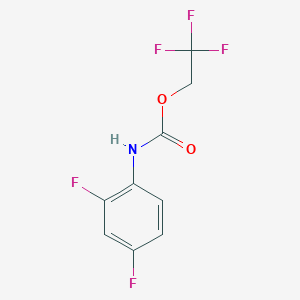
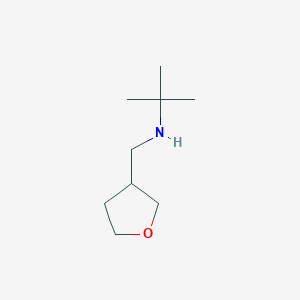
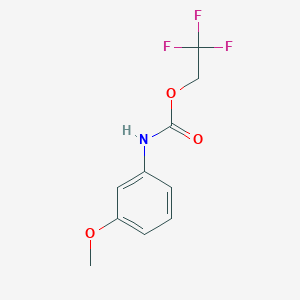
![5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B3434447.png)
